molecular formula C11H11NO7 B091043 Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester CAS No. 101623-68-1

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester

Cat. No.: B091043
CAS No.: 101623-68-1
M. Wt: 269.21 g/mol
InChI Key: LUJRIWGEPQDLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester” is a chemical compound with the molecular formula C11H11NO7 . It is also known by other names such as “1-(acetyloxy)ethyl 4-nitrophenyl carbonate” and "1-acetoxyethyl p-nitrophenyl carbonate" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C11H11NO7/c1-7(13)17-8(2)18-11(14)19-10-5-3-9(4-6-10)12(15)16/h3-6,8H,1-2H3 . The compound has a molecular weight of 269.21 g/mol .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 269.21 g/mol . It has a computed XLogP3-AA value of 2.3, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 7 hydrogen bond acceptors . It has a rotatable bond count of 6 . The topological polar surface area is 108 Ų . The compound has a heavy atom count of 19 .

Scientific Research Applications

Analytical Applications

Research has explored the determination of acidity constants of enolisable compounds, including Carbonic Acid, 1-(Acetyloxy)ethyl 4-Nitrophenyl Ester, by capillary electrophoresis (CE). This method has proven effective for a wide range of compounds, offering insights into the structure-activity relationships of molecules with acidic carbon atoms (Mofaddel et al., 2004).

Synthetic Chemistry

The compound has seen utility in synthetic chemistry, particularly as a hydroxyl protecting group. The (2-nitrophenyl)acetyl (NPAc) group, related to the structure of interest, has been used for protecting hydroxyl functions during synthetic processes. This group is selectively removable and does not interfere with common carbohydrate transformations, making it a versatile tool in organic synthesis (Daragics & Fügedi, 2010).

Molecular Interaction Studies

Studies have examined the properties of this compound, particularly focusing on molecular interactions. The compound's structure has facilitated the exploration of interactions within crystals, shedding light on the roles of functional groups and intermolecular forces in dictating molecular arrangements (Csöregh et al., 2004).

Enzyme and Catalysis Research

The compound has been part of research looking into enzyme behavior and catalysis. Its structure has been involved in studies related to esterase and phosphatase activity, providing a framework for understanding the substrate specificity and reaction mechanisms of various enzyme classes (Innocenti & Supuran, 2010).

Properties

IUPAC Name

1-(4-nitrophenoxy)carbonyloxyethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO7/c1-7(13)17-8(2)18-11(14)19-10-5-3-9(4-6-10)12(15)16/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJRIWGEPQDLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472486
Record name 1-acetoxyethyl p-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101623-68-1
Record name 1-acetoxyethyl p-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 10.0 g of product from Example 317 in 250 ml of acetic acid is added 15.0 g mercuric acetate. The mixture is stirred at room temperature for 22 hours, concentrated in vacuo, and purified by chromatography (Silica gel: methylene chloride -5% methyl alcohol/methylene chloride) to give 7.5 g of the desired product.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric acetate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

7.8 g (24.4 mmol, 1.5 eq) of mercury acetate are added to a solution of 4 g (16.3 mmol, 1 eq) of (1) dissolved in 100 ml of acetic acid. The reaction mixture is stirred for 1 day at ambient temperature, and then an additional 1 g (3.13 mmol, 0.2 eq) of mercury acetate is added. After stirring for a further 1 day at ambient temperature, the reaction is complete. The acetic acid is evaporated off under high vacuum and the residue is taken up in ether. The organic phase is extracted with a saline solution and then dried over Na2SO4, filtered and evaporated under reduced vacuum, to give a yellow oil. The crude product is chromatographed on silica gel, to give a colorless oil (4.4 g).
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
catalyst
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.